Sub-Nanomolar D3 Receptor Binding Affinity: Direct Comparison with In-Patent 4-Phenylpiperazine Analogs
N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide binds to the human dopamine D3 receptor with a Ki of 0.260 nM, measured by displacement of [125I]ABN in HEK293 cell membranes [1]. This affinity is 11.5-fold higher than that of the 4-phenylpiperazine-based analog US8748608, 16 (Ki = 3.0 nM) tested in the same assay system, and significantly superior to example 44 (IC50 = 14.5 nM) [2]. The sub-nanomolar Ki places this compound among the highest-affinity D3 ligands reported in the patent family, despite its divergent chemotype.
| Evidence Dimension | Human dopamine D3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.260 nM |
| Comparator Or Baseline | US8748608, Example 16 (4-phenylpiperazine): Ki = 3.0 nM; US8748608, Example 44: IC50 = 14.5 nM (functional antagonist) |
| Quantified Difference | 11.5-fold higher affinity vs. Example 16; >55-fold vs. Example 44 functional IC50 |
| Conditions | Displacement of [125I]ABN from human D3 receptor expressed in HEK293 cells; assay methodology per Huang et al. J. Med. Chem. 44:1815-1826 (2001) and Luedtke et al. |
Why This Matters
For research groups requiring maximal D3 receptor occupancy at low ligand concentrations, this compound's sub-nanomolar Ki represents a 10-fold or greater advantage over the most potent 4-phenylpiperazine comparator, enabling studies at substantially lower tested concentrations and potentially reducing non-specific binding artifacts.
- [1] BindingDB Entry BDBM50378001. Ki = 0.260 nM for human D3 dopamine receptor; Assay Description: Displacement of [125]IABN from human D3 receptor expressed in HEK293 cells. View Source
- [2] BindingDB Entry BDBM123842 (US8748608, 16): D3 Ki = 3.0 nM, IC50 = 1.0 nM; BindingDB Entry BDBM50378003 (US8748608, 44): D3 IC50 = 14.5 nM (antagonist activity in HEK293). View Source
